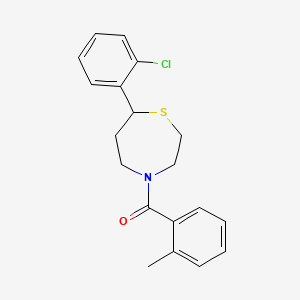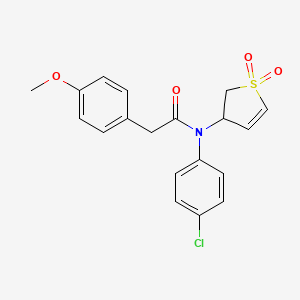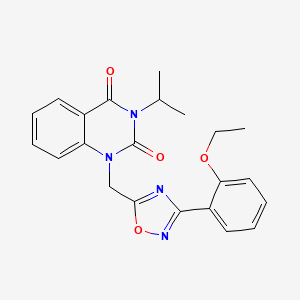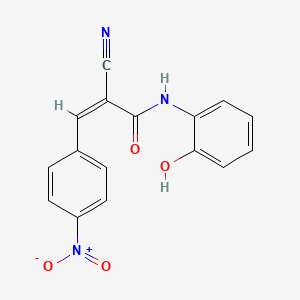
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a nitrophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyaniline, 4-nitrobenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves the condensation of 2-hydroxyaniline with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a catalyst, such as piperidine, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both a hydroxyphenyl group and a nitrophenyl group in (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide makes it unique compared to other similar compounds
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(9-11-5-7-13(8-6-11)19(22)23)16(21)18-14-3-1-2-4-15(14)20/h1-9,20H,(H,18,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVJZYDVIZUKQO-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

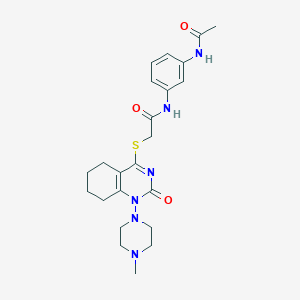
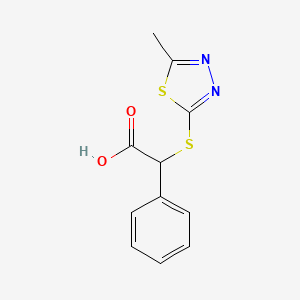
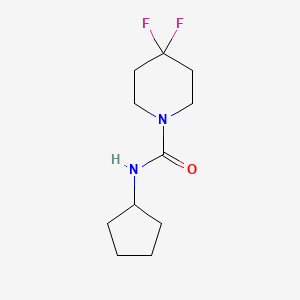
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
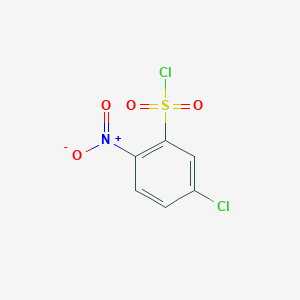

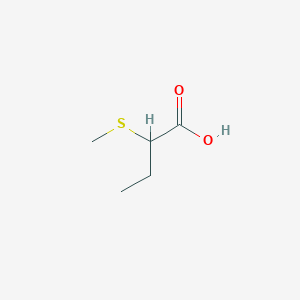
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
